molecular formula C15H12ClN3OS B2851775 2-{[(4-chlorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306979-16-8

2-{[(4-chlorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2851775
CAS No.: 306979-16-8
M. Wt: 317.79
InChI Key: XSOIYRHISWDMMJ-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that belongs to the class of pyridotriazines This compound is characterized by the presence of a chlorobenzyl group attached to a sulfanyl moiety, which is further connected to a pyrido[1,2-a][1,3,5]triazin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one.

    Formation of Intermediate: The 4-chlorobenzyl chloride is reacted with a thiol compound to form 4-chlorobenzyl sulfide.

    Cyclization: The intermediate is then subjected to cyclization with 7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the chlorobenzyl moiety.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced chlorobenzyl derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-((4-Chlorobenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)sulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
  • 7-chloro-2-((4-chlorobenzyl)sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Uniqueness

2-((4-Chlorobenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 7-methyl group differentiates it from other similar compounds, potentially leading to variations in its reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of 2-((4-Chlorobenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-10-2-7-13-17-14(18-15(20)19(13)8-10)21-9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOIYRHISWDMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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